
7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by the presence of nitro groups at positions 7 and 9, and a phenyl group at position 5 on the benzodiazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine typically involves the nitration of 5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. Continuous flow synthesis can enhance reaction control, reduce waste, and improve safety compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride.
Major Products:
Reduction: 7,9-Diamino-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system .
Comparación Con Compuestos Similares
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Nitrazepam: Another benzodiazepine with similar pharmacological effects but different substitution patterns.
Oxazepam: A benzodiazepine used for the treatment of anxiety and alcohol withdrawal symptoms.
Uniqueness: 7,9-Dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine is unique due to the presence of two nitro groups, which can significantly influence its chemical reactivity and pharmacological profile compared to other benzodiazepines.
Propiedades
Fórmula molecular |
C15H12N4O4 |
|---|---|
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
7,9-dinitro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)11-8-12-14(10-4-2-1-3-5-10)16-6-7-17-15(12)13(9-11)19(22)23/h1-5,8-9,17H,6-7H2 |
Clave InChI |
YDCUUSHKWPAOTM-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)

![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)

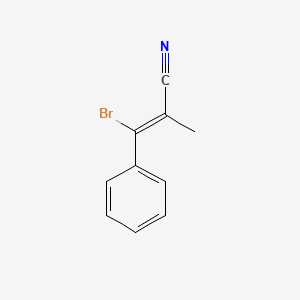
![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)
![{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11701776.png)
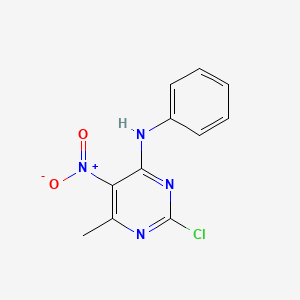
![1-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11701788.png)
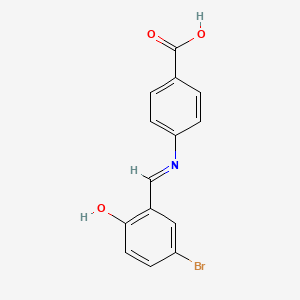
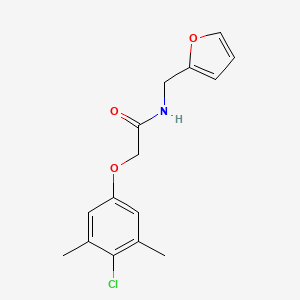
![N'-[(1E)-butylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11701797.png)
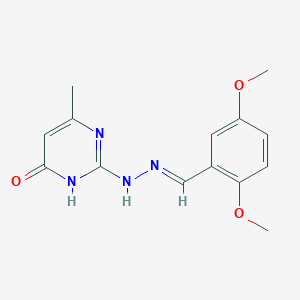
![4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B11701811.png)
